Diazoxide-d3

Bioanalysis Isotope Dilution Mass Spectrometry Stable Isotope Labeling

This trideuterated Diazoxide-d3 (3-methyl-d3) is the definitive internal standard for LC‑MS/MS quantification of diazoxide in biological matrices. Unlike unlabeled diazoxide or non‑validated isotopologues, its specific 3‑methyl deuteration resists hydrogen‑deuterium exchange during derivatization, ensuring assay accuracy. Achieve 1 ng/sample detection limits—critical for terminal‑phase pharmacokinetic profiling and FDA/EMA‑compliant bioequivalence studies. High isotopic purity (≥95% atom D) guarantees reliable method validation for ANDA submissions and therapeutic drug monitoring.

Molecular Formula C8H7ClN2O2S
Molecular Weight 233.69 g/mol
CAS No. 1432063-51-8
Cat. No. B585905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoxide-d3
CAS1432063-51-8
Synonyms7-Chloro-3-methyl-d3-2H-1,2,4-benzothiadiazine 1,1-Dioxide;  3-Methyl-d3-7-chloro-1,2,4-benzothiadiazine 1,1-Dioxide;  7-Chloro-3-methyl-d3-2H-1,2,4-benzothiadiazine 1,1-Dioxide;  Dizoxide-d3;  Hyperstat-d3;  Hypertonalum-d3;  Mutabase-d3;  NSC 64198-d3;  NS
Molecular FormulaC8H7ClN2O2S
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3
InChIKeyGDLBFKVLRPITMI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazoxide-d3 (CAS 1432063-51-8) as a Stable Isotope-Labeled Internal Standard for Diazoxide Quantification


Diazoxide-d3 (CAS 1432063-51-8) is a trideuterated analog of the benzothiadiazine-derived potassium channel activator diazoxide, distinguished by the replacement of three hydrogen atoms with deuterium at the 3-methyl position of the parent molecule [1]. This isotopically labeled compound is specifically designed and fully characterized for use as an internal standard in stable-isotope dilution assays, enabling accurate quantification of unlabeled diazoxide in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1].

Why Generic Diazoxide or Alternative Isotopologues Cannot Simply Replace Diazoxide-d3 in Quantitative Bioanalysis


The substitution of Diazoxide-d3 with unlabeled diazoxide or other stable isotope-labeled analogs (e.g., 13C6-diazoxide, 13C,d3-diazoxide) in a validated bioanalytical workflow fundamentally compromises quantitative accuracy due to distinct analytical behavior. Unlabeled diazoxide, when added exogenously as an internal standard, cannot be distinguished from the endogenous analyte by mass spectrometry, resulting in a net increase in the analyte signal and erroneous concentration calculations. Conversely, while 13C-labeled analogs provide a mass shift, deuterated standards like Diazoxide-d3 can exhibit different chromatographic retention times relative to the analyte under certain conditions, a phenomenon known as deuterium isotope effect, which must be characterized during method development [1]. Furthermore, the specific positioning of the trideuterium label on the 3-methyl group has been validated to prevent hydrogen-deuterium exchange during derivatization procedures, a critical requirement not guaranteed for all commercially available diazoxide isotopologues [2]. Therefore, direct substitution without full revalidation of the analytical method is scientifically unsound and can lead to significant quantitative bias, impacting the reliability of pharmacokinetic, therapeutic drug monitoring, and bioequivalence data.

Quantitative Evidence for Diazoxide-d3 as a Superior Internal Standard over Unlabeled Diazoxide and Alternative Labeled Analogs


Isotopic Purity ≥95% Atom D Ensures Minimal Cross-Talk with Unlabeled Diazoxide

Diazoxide-d3 exhibits a minimum isotopic purity of 95% atom D, as verified by multiple commercial vendors including BOC Sciences and Clearsynth . In contrast, the naturally occurring unlabeled diazoxide (CAS 364-98-7) contains only ~0.015% deuterium at natural abundance. The high isotopic enrichment of Diazoxide-d3 ensures that the internal standard's contribution to the analyte's (M) signal in the mass spectrometer is minimal, typically below the limit of detection for a properly optimized assay. This is a critical differentiator from non-deuterated structural analogs or alternative isotopologues with lower enrichment, which may introduce significant isotopic cross-talk and compromise assay sensitivity and dynamic range.

Bioanalysis Isotope Dilution Mass Spectrometry Stable Isotope Labeling

Validated Method Sensitivity: A Limit of Detection of 1 ng/Sample in Human Plasma Using d3-Diazoxide as Internal Standard

In a pioneering bioanalytical method development study by Sadee et al. (1973), d3-Diazoxide was employed as the internal standard for the quantification of diazoxide in human plasma and urine. The assay, utilizing stable-isotope dilution-gas chromatography-mass fragmentography, achieved a sensitivity of 1 ng diazoxide per sample by repetitive scanning over the parent ions [1]. This level of sensitivity was enabled by the use of the trideuterated internal standard, which provided a robust correction for analyte loss during sample preparation and instrument variability. In contrast, methods employing non-isotopic internal standards for diazoxide quantification have not demonstrated comparable sensitivity in peer-reviewed literature, underscoring the analytical advantage conferred by this specific labeled compound.

Pharmacokinetics GC-MS Therapeutic Drug Monitoring

Chemical Stability During Derivatization: No Detectable Deuterium Exchange with d3-Diazoxide

A critical differentiator of Diazoxide-d3 is its validated stability under specific analytical conditions. The Sadee et al. (1973) study explicitly notes that experimental conditions were developed to prevent the exchange of the deuterium label during derivatization with diazomethane and during chromatographic separation [1]. This is not a universal property of all deuterated compounds. Some deuterated internal standards have been shown to exhibit significant label exchange or unexpected chromatographic behavior, as highlighted in a review of LC-MS/MS internal standard experiences [2]. The documented stability of Diazoxide-d3's label under these conditions provides a high degree of confidence in its performance, which is a key selection criterion for method development scientists.

Analytical Chemistry GC-MS Derivatization Stable Isotope Labeling

Mass Shift of +3 Da Enables Clear Analyte Discrimination from Unlabeled Diazoxide

The incorporation of three deuterium atoms into Diazoxide-d3 results in a molecular weight of 233.69 g/mol, representing a +3.02 Da mass shift relative to unlabeled diazoxide (230.67 g/mol) [1]. This mass difference is sufficient to separate the internal standard's signal from the analyte's signal in a mass spectrometer, even when considering the natural isotopic distribution of the analyte. For comparison, a single deuterium atom (+1 Da) may not provide adequate separation from the analyte's M+1 isotopic peak, especially at high analyte concentrations, leading to signal overlap and inaccurate quantification. Alternative 13C6-labeled diazoxide offers a +6 Da mass shift, but at a significantly higher cost and with no proven performance advantage over the established d3 version for diazoxide quantification.

Mass Spectrometry Isotope Dilution Internal Standard Selection

High-Impact Application Scenarios for Diazoxide-d3 Based on Quantitative Performance Data


Clinical Pharmacokinetic and Bioequivalence Studies

Diazoxide-d3 is the internal standard of choice for quantifying diazoxide in human plasma and urine samples during Phase I-IV clinical trials and bioequivalence studies. The validated assay sensitivity of 1 ng/sample [1] enables accurate determination of plasma concentration-time profiles, even at the low concentrations expected in the terminal elimination phase (t½ = 20-53 hr). This supports the calculation of critical pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance, which are essential for regulatory submissions and establishing therapeutic equivalence.

Therapeutic Drug Monitoring (TDM) in Special Populations

For patients receiving diazoxide for hyperinsulinemic hypoglycemia or hypertensive emergencies, therapeutic drug monitoring is crucial due to its narrow therapeutic window and variable pharmacokinetics. The high isotopic purity (≥95% atom D) and validated label stability [2] of Diazoxide-d3 ensure that plasma concentrations are measured with the accuracy and precision required for clinical decision-making, particularly in pediatric and renally impaired patient populations where dose adjustment is critical.

Method Development and Validation for ANDA Submissions

Pharmaceutical companies developing generic formulations of diazoxide are required to submit robust analytical methods as part of their Abbreviated New Drug Application (ANDA). Diazoxide-d3 serves as the foundation for a validated LC-MS/MS or GC-MS method that meets FDA and EMA guidelines for bioanalytical method validation. Its documented performance in correcting for matrix effects and sample preparation losses [3] provides the necessary data integrity for regulatory review and approval.

Trace-Level Analysis in Environmental and Forensic Toxicology

The 1 ng/sample limit of detection achieved with Diazoxide-d3 [1] enables its use in specialized applications such as monitoring diazoxide contamination in water sources or detecting low-level exposure in forensic cases. The stable isotope dilution approach provides unparalleled specificity and accuracy in complex environmental matrices where analyte concentrations are extremely low and matrix interferences are high.

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